![molecular formula C18H25N5OSi2 B12941846 Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 18055-47-5](/img/structure/B12941846.png)
Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide is a synthetic organic compound that features both silyl and purine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced under specific conditions to remove the silyl groups.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or nucleic acids. The silyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine moiety can interact with biological targets, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Trimethylsilyl)-N-(9H-purin-6-yl)benzamide
- N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)acetamide
Uniqueness
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both silyl and purine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
18055-47-5 |
|---|---|
Molecular Formula |
C18H25N5OSi2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N-trimethylsilyl-N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3 |
InChI Key |
CAESNCKMRVIYKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


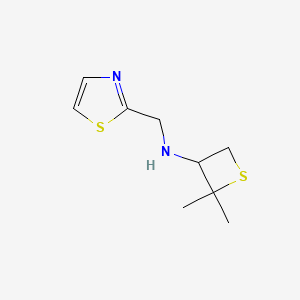
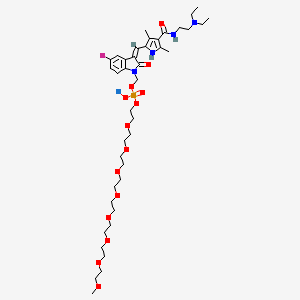
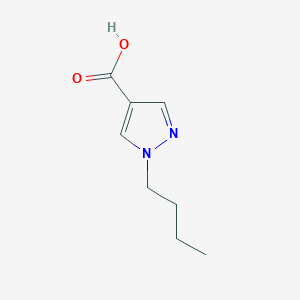
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
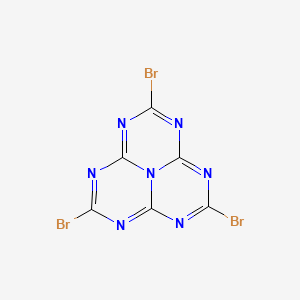
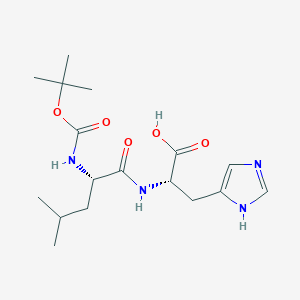
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
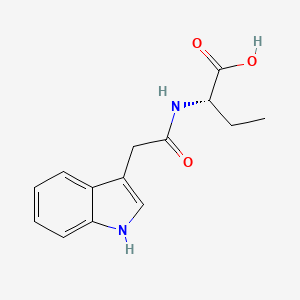
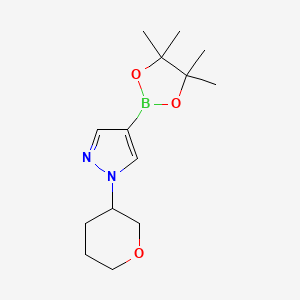
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
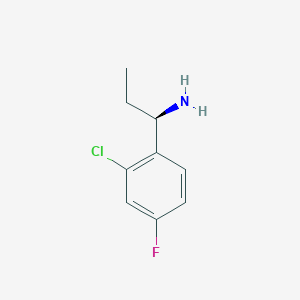


![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
